molecular formula C9H9BrN2O3 B8511835 N-(2-Bromoethyl)-p-nitrobenzamide

N-(2-Bromoethyl)-p-nitrobenzamide

Cat. No. B8511835
M. Wt: 273.08 g/mol
InChI Key: OZAFHWUHKCLPEA-UHFFFAOYSA-N
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Patent
US05008267

Procedure details

A mixture of 1.3 g of the compound 46 obtained in the paragraph (1), 1.8 g of 1,3-dimethyl-6-(1-piperazinyl)-2,4(1H,3H)pyrimidinedione (compound 37), 1.3 ml of triethylamine and 10 ml of isopropanol was heated under reflux for 3 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][C:7](C(NCCBr)=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:16][N:17]1[C:22]([N:23]2[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)=[CH:21][C:20](=[O:29])[N:19]([CH3:30])[C:18]1=[O:31].C(N(CC)CC)C>C(O)(C)C>[CH3:16][N:17]1[C:22]([N:23]2[CH2:28][CH2:27][N:26]([C:7]3[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:15][CH:14]=3)[CH2:25][CH2:24]2)=[CH:21][C:20](=[O:29])[N:19]([CH3:30])[C:18]1=[O:31].[CH3:16][N:17]1[C:22]([N:23]2[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)=[CH:21][C:20](=[O:29])[N:19]([CH3:30])[C:18]1=[O:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(N(C(C=C1N1CCNCC1)=O)C)=O
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NCCBr)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(N(C(C=C1N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-])=O)C)=O
Name
Type
product
Smiles
CN1C(N(C(C=C1N1CCNCC1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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